1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea
Description
1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chromenyl group and a thiazolylmethyl group attached to a urea moiety
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-11(2)22-15(18-10)8-17-16(20)19-13-7-12-5-3-4-6-14(12)21-9-13/h3-6,13H,7-9H2,1-2H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCDLIOYRQOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)NC2CC3=CC=CC=C3OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Thiazolylmethyl Intermediate: The thiazolylmethyl intermediate can be prepared by reacting 4,5-dimethylthiazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base.
Coupling Reaction: The final step involves the coupling of the chromenyl intermediate with the thiazolylmethyl intermediate in the presence of a coupling reagent, such as carbonyldiimidazole (CDI), to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The thiazolylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiazolylmethyl derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, while the thiazolylmethyl group may enhance its binding affinity or specificity. The urea moiety can form hydrogen bonds with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-chromen-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiazolylmethyl group.
1-(3,4-dihydro-2H-chromen-3-yl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiazolylmethyl group.
Uniqueness
1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea is unique due to the presence of both chromenyl and thiazolylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
